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Compound of Interest

Compound Name: Bicyclo[4.1.0]heptan-2-one

Cat. No.: B1267762 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Bicyclo[4.1.0]heptan-2-one (also known as 2-Norcaranone), a bicyclic ketone of interest in

synthetic organic chemistry. This document compiles available Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, presents detailed experimental

protocols for acquiring such data, and includes a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary
The following sections and tables summarize the key spectroscopic data for

Bicyclo[4.1.0]heptan-2-one.

¹H NMR Spectroscopy Data
While a definitive published data table with complete assignments and coupling constants is

not readily available, analysis of the ¹H NMR spectrum suggests the following approximate

chemical shifts and multiplicities.
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Proton Assignment
Approximate Chemical Shift

(δ) ppm
Multiplicity

H1, H6 (Bridgehead) 2.0 - 2.4 Multiplet

H7 (Cyclopropyl) 0.5 - 1.2 Multiplet

H3, H4, H5 (Aliphatic) 1.3 - 2.1 Multiplet

Note: These values are estimations based on spectral images and typical ranges for similar

structures. The exact chemical shifts and coupling constants can vary depending on the solvent

and spectrometer frequency.

¹³C NMR Spectroscopy Data
The ¹³C NMR spectral data for Bicyclo[4.1.0]heptan-2-one has been reported and is

summarized below.[1]

Carbon Assignment Chemical Shift (δ) ppm

C=O (C2) 209.9

CH (C1) 30.0

CH₂ (C3) 26.9

CH₂ (C4) 23.2

CH₂ (C5) 20.8

CH (C6) 25.4

CH₂ (C7) 16.5

Solvent: Not specified in the provided reference.

Infrared (IR) Spectroscopy Data
Specific IR spectral data for Bicyclo[4.1.0]heptan-2-one is not widely published. However, the

characteristic absorption bands can be predicted based on its functional groups.
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Vibrational Mode
Expected Absorption Range

(cm⁻¹)
Intensity

C=O Stretch (Ketone in a six-

membered ring)
~1715 Strong

C-H Stretch (Aliphatic &

Cyclopropyl)
2850 - 3050 Medium to Strong

C-H Bend (Methylene

scissoring)
~1450 Medium

Cyclopropane Ring

Deformation
~1020 Weak to Medium

Mass Spectrometry (MS) Data
A publicly available mass spectrum for the parent Bicyclo[4.1.0]heptan-2-one is not readily

found. However, based on the structure, the following fragmentation patterns can be

anticipated under electron ionization (EI).

m/z Proposed Fragment Fragmentation Pathway

110 [C₇H₁₀O]⁺˙ Molecular Ion (M⁺˙)

82 [M - CO]⁺˙ Loss of carbon monoxide

81 [M - CHO]⁺
Alpha-cleavage with loss of

formyl radical

67 [C₅H₇]⁺
Complex rearrangement and

fragmentation

54 [C₄H₆]⁺

Retro-Diels-Alder type

fragmentation of the six-

membered ring

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the ¹H and ¹³C chemical environments and connectivity of the

molecule.

Materials:

Bicyclo[4.1.0]heptan-2-one sample

Deuterated solvent (e.g., CDCl₃)

5 mm NMR tubes

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of Bicyclo[4.1.0]heptan-2-one in

about 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

Instrumentation:

Insert the NMR tube into a spinner turbine and place it in the magnet of the spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire a standard one-pulse ¹H NMR spectrum.

Set the spectral width to a range of approximately 0-10 ppm.

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum.

Set the spectral width to a range of approximately 0-220 ppm.

A larger number of scans will be necessary compared to ¹H NMR to achieve an adequate

signal-to-noise ratio due to the low natural abundance of ¹³C.

Data Processing: Process the acquired Free Induction Decays (FIDs) with a Fourier

transform, phase correction, and baseline correction. Reference the spectra to the residual

solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

Bicyclo[4.1.0]heptan-2-one sample (neat liquid)

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or salt plates

(NaCl or KBr).

Procedure (ATR method):

Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR

crystal.

Spectrum Acquisition:

Acquire a background spectrum of the clean, empty ATR crystal.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Analysis: The instrument software will automatically ratio the sample spectrum against

the background spectrum. Identify the characteristic absorption bands and assign them to

the corresponding functional groups.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

Bicyclo[4.1.0]heptan-2-one sample

Gas chromatograph-mass spectrometer (GC-MS)

Volatile solvent (e.g., dichloromethane or diethyl ether)

Vial and syringe for sample introduction

Procedure:

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

volatile solvent.

Instrument Setup:

Set the GC oven temperature program to effectively separate the compound from the

solvent and any impurities. A typical program might start at 50°C and ramp up to 250°C.

Set the MS ionization mode to Electron Ionization (EI) at a standard energy of 70 eV.

Set the mass analyzer to scan a mass range of m/z 40-300.

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet.

Data Acquisition and Analysis: The GC will separate the components of the sample, and the

MS will record the mass spectrum of the eluting Bicyclo[4.1.0]heptan-2-one. Analyze the

resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

novel or known chemical compound.
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Workflow for Spectroscopic Analysis of Bicyclo[4.1.0]heptan-2-one
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Click to download full resolution via product page

Caption: Spectroscopic Analysis Workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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